
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes a cyclohexane ring and multiple methyl and isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of metal-catalyzed processes, such as those involving manganese or copper complexes, can enhance the efficiency and selectivity of the reaction . These methods are designed to produce high yields of the desired compound while minimizing by-products.
化学反応の分析
Types of Reactions
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: N-substitution reactions are common, where alkyl halides or sulfonyl chlorides react with the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, such as N-alkylpyrroles and N-acylpyrroles .
科学的研究の応用
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects .
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2-ethyl-4-methyl-: A simpler pyrrole derivative with different substituents.
1H-Pyrrole, 2,4-dimethyl-: Another pyrrole derivative with two methyl groups.
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-: A structurally similar compound with cyclohexyl groups.
Uniqueness
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is unique due to its specific combination of substituents and the presence of a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
60550-28-9 |
|---|---|
分子式 |
C22H34N2 |
分子量 |
326.5 g/mol |
IUPAC名 |
4-methyl-2-[4-(4-methyl-1-propan-2-ylpyrrol-2-yl)cyclohexyl]-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C22H34N2/c1-15(2)23-13-17(5)11-21(23)19-7-9-20(10-8-19)22-12-18(6)14-24(22)16(3)4/h11-16,19-20H,7-10H2,1-6H3 |
InChIキー |
PWSUQUVQEDDFKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3C(C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


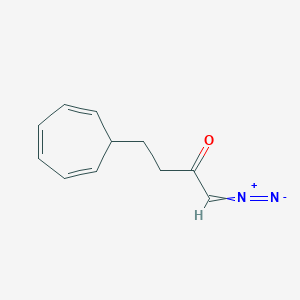
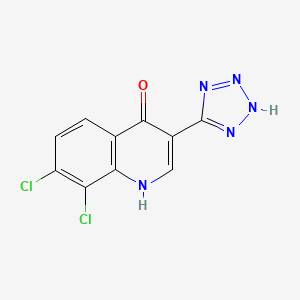
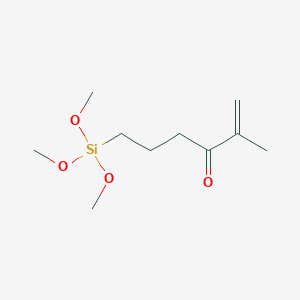

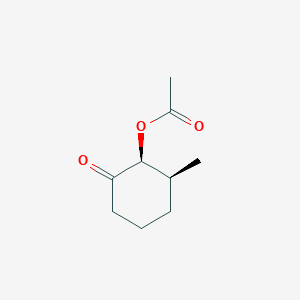
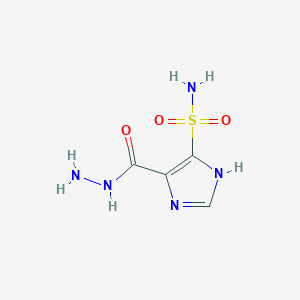
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
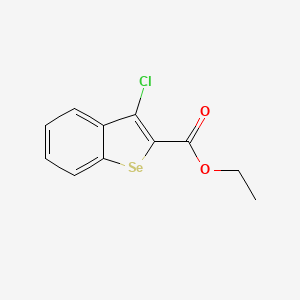
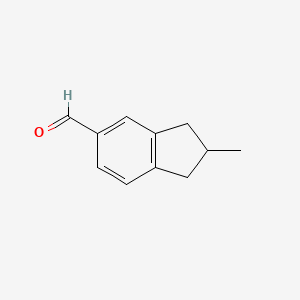
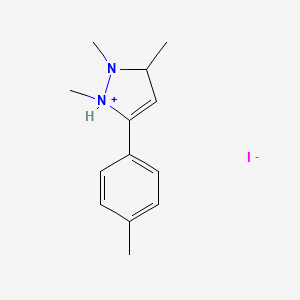
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
